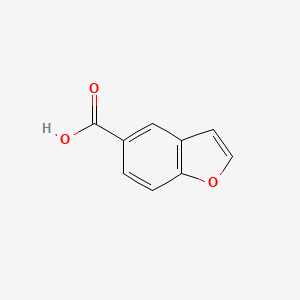

1-Benzofuran-5-carboxylic acid

CAS No.: 90721-27-0

Cat. No.: VC2318941

Molecular Formula: C9H6O3

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90721-27-0 |

|---|---|

| Molecular Formula | C9H6O3 |

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | 1-benzofuran-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H6O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H,10,11) |

| Standard InChI Key | GTWXSZIQNTUNKR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CO2)C=C1C(=O)O |

| Canonical SMILES | C1=CC2=C(C=CO2)C=C1C(=O)O |

Introduction

Chemical Identity and Structure

1-Benzofuran-5-carboxylic acid, also known as Benzo[b]furan-5-carboxylic acid, is an organic compound with the molecular formula C₉H₆O₃ and a molecular weight of 162.14 g/mol . It belongs to the class of benzofurans, which are bicyclic heterocyclic compounds containing a benzene ring fused to a furan ring. The compound is characterized by a carboxylic acid group positioned at the 5-position of the benzofuran scaffold.

Nomenclature and Identifiers

The compound is recognized by several names and identifiers in chemical databases and literature:

| Parameter | Information |

|---|---|

| CAS Number | 90721-27-0 |

| Chemical Name | Benzofuran-5-carboxylic acid |

| Synonyms | 5-Benzofurancarboxylic acid; 1-benzofunan-5-carboxylic acid; Benzo[b]furan-5-carboxylic acid; 5-Carboxybenzo[b]furan |

| Molecular Formula | C₉H₆O₃ |

| Formula Weight | 162.14 g/mol |

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Benzofuran-5-carboxylic acid is essential for its applications in synthetic chemistry and drug development. These properties govern its behavior in biological systems and reactions.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and storage:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 189-190°C |

| Boiling Point | 325.6±15.0°C (Predicted) |

| Density | 1.363±0.06 g/cm³ (Predicted) |

| Recommended Storage Temperature | 2-8°C |

Chemical Properties

The carboxylic acid functional group gives this compound its acidic character:

| Property | Value |

|---|---|

| pKa | 4.06±0.30 (Predicted) |

This relatively low pKa value indicates that 1-Benzofuran-5-carboxylic acid is a moderately strong organic acid, which affects its solubility in aqueous solutions of varying pH and its reactivity in chemical transformations.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1-Benzofuran-5-carboxylic acid, with hydrolysis of the corresponding methyl ester being one of the most common approaches.

Synthesis from Methyl Benzofuran-5-carboxylate

A straightforward and high-yielding method involves the base-catalyzed hydrolysis of methyl benzofuran-5-carboxylate:

-

A mixture of methyl benzofuran-5-carboxylate (1.3 g, 7.38 mmol) is stirred in methanol (51 mL) with sodium hydroxide (41 mL of a 5% aqueous solution).

-

The reaction mixture is heated to 65°C for 4 hours.

-

After cooling to room temperature, methanol is removed under reduced pressure.

-

The remaining aqueous layer is extracted with dichloromethane, which is subsequently discarded.

-

The aqueous layer is acidified to pH 1 with concentrated hydrochloric acid.

-

The product is extracted with chloroform, and the organic layer is washed with water, dried over MgSO₄, filtered, and concentrated.

-

This procedure yields 1.2 g of benzofuran-5-carboxylic acid (98% yield) as a white solid.

The product identity can be confirmed by ¹H NMR spectroscopy (400 MHz, DMSO-d6): δ 12.9, 8.30, 8.11, 7.92, 7.69, 7.09 .

Biological Activity and Research Applications

1-Benzofuran-5-carboxylic acid and its derivatives have shown promising biological activities, particularly as enzyme inhibitors and potential anticancer agents.

Carbonic Anhydrase Inhibition

Benzofuran-based carboxylic acids have been investigated as inhibitors of carbonic anhydrase (CA), a family of enzymes involved in various physiological and pathological processes:

| Compound | hCA IX Inhibition (KI) |

|---|---|

| Benzofuran derivatives (9b, 9e, 9f) | 0.91, 0.79, and 0.56 μM, respectively |

These compounds demonstrate submicromolar inhibitory activity against human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many tumors and associated with cancer progression and metastasis.

Anticancer Activity

Certain benzofuran-containing carboxylic acid derivatives have shown promising anticancer effects, particularly against breast cancer cell lines:

| Compound | IC₅₀ Against MDA-MB-231 (μM) | IC₅₀ Against MCF-7 (μM) |

|---|---|---|

| 9b | 37.60 ± 1.86 | >100 |

| 9e | 2.52 ± 0.39 | 14.91 ± 1.04 |

| 9f | 11.50 ± 1.05 | 19.70 ± 2.06 |

| Doxorubicin (reference) | 2.36 ± 0.18 | Not reported |

Notably, compound 9e, a 5-bromobenzofuran-based derivative, showed remarkable antiproliferative activity against MDA-MB-231 breast cancer cells, with potency comparable to the established chemotherapeutic agent doxorubicin .

Mechanism of Action

Research has elucidated potential mechanisms underlying the anticancer effects of benzofuran-carboxylic acid derivatives:

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have provided valuable insights into the optimization of benzofuran-carboxylic acid derivatives for specific biological targets.

Impact of Substitution Pattern

For carbonic anhydrase inhibition, the position of the carboxylic acid group significantly affects activity:

-

Ortho- and para-substituted benzoic acids generally confer better hCA II inhibitory activity compared to meta-substituted analogues .

-

Replacement of the benzoic acid moiety with hippuric acid generally leads to decreased activity against carbonic anhydrase isoforms .

-

The nature of substituents on the benzofuran scaffold (e.g., 2-methyl vs. 5-bromo) influences selectivity for different CA isoforms .

| Supplier | Product Number | Package Size | Price (USD) |

|---|---|---|---|

| TRC | B207738 | 1g | $100 |

| Biosynth Carbosynth | FB142796 | 1g | $104 |

| AK Scientific | Y4644 | 1g | $137 |

| Matrix Scientific | 100717 | 1g | $163 |

This pricing information suggests that 1-Benzofuran-5-carboxylic acid is a specialty chemical with relatively high cost, likely due to its specialized applications and synthetic complexity.

| Hazard Statement | Code |

|---|---|

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Measures

When handling this compound, the following precautions are recommended:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261) .

-

Wear protective gloves, protective clothing, eye protection, and face protection (P280) .

Related Compounds

2,3-Dihydro-1-benzofuran-5-carboxylic acid

A structurally related compound is 2,3-Dihydro-1-benzofuran-5-carboxylic acid (CAS: 76429-73-7), which differs by having a saturated furan ring:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.158 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 336.6±31.0°C at 760 mmHg |

| Melting Point | 185°C |

This compound may exhibit different biological activities compared to 1-Benzofuran-5-carboxylic acid due to the altered electronic properties and conformational flexibility resulting from the saturated furan ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume